6|A-fluoro-17|A-hydroxyandrost-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one is a synthetic steroid compound that belongs to the class of androstanoids It is characterized by the presence of a fluorine atom at the 6-alpha position and a hydroxyl group at the 17-alpha position on the androst-4-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6|A-fluoro-17|A-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the fluorination of a suitable steroid intermediate at the 6-alpha position, followed by the introduction of a hydroxyl group at the 17-alpha position. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the hydroxylation step may require reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the double bond in the androst-4-en-3-one backbone.
Substitution: The fluorine atom at the 6-alpha position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying steroid chemistry and developing new synthetic methodologies.
Biology: The compound serves as a tool for investigating the biological roles of fluorinated steroids and their interactions with cellular receptors.
Medicine: Research explores its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
The mechanism of action of 6|A-fluoro-17|A-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The fluorine atom at the 6-alpha position enhances the compound’s binding affinity and selectivity for these receptors, leading to modulation of gene expression and subsequent physiological effects. The hydroxyl group at the 17-alpha position also plays a crucial role in its activity by influencing the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2alpha-fluoro-17beta-hydroxyandrost-4-en-3-one: Another fluorinated steroid with a fluorine atom at the 2-alpha position.
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione: A fluorinated steroid with additional hydroxyl and ketone groups.
Uniqueness
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-alpha position and the hydroxyl group at the 17-alpha position differentiates it from other fluorinated steroids, leading to unique interactions with molecular targets and potential therapeutic applications.
Properties
CAS No. |
1852-58-0 |
---|---|
Molecular Formula |
C19H27FO2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,17-,18+,19-/m0/s1 |
InChI Key |
GGQPTOITOZXLBE-ZVBLRVHNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.